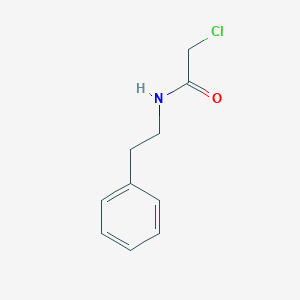

2-Chloro-N-phenethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWWGHNQLOXRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157110 | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-95-1 | |

| Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13156-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-phenethyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-phenethylacetamide from Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-phenethylacetamide, a valuable intermediate in organic synthesis. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data for the product.

Introduction

This compound is a chemical compound that serves as a versatile building block in the synthesis of various more complex molecules. Its structure incorporates a reactive chloroacetyl group, making it a suitable precursor for nucleophilic substitution reactions, and a phenethyl moiety, which is a common scaffold in many biologically active compounds. The synthesis described herein involves the reaction of phenethylamine with chloroacetyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.

Reaction Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

Phenethylamine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 equivalent) in dichloromethane. If using a solid base like sodium hydroxide, prepare an aqueous solution (e.g., 2 M). If using a liquid organic base like triethylamine, add it directly to the reaction mixture (1.1-1.2 equivalents).

-

Cooling: Cool the stirred solution of phenethylamine in an ice bath to 0-5 °C.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Phenethylamine | C₈H₁₁N | 121.18 | Colorless liquid | 64-04-0 |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Colorless to yellowish liquid | 79-04-9 |

| This compound | C₁₀H₁₂ClNO | 197.66 | Solid | 13156-95-1[1] |

Table 2: Experimental Data for the Synthesis of this compound

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 76-78 °C |

| Solvent for Recrystallization | Ethanol/Water or Toluene |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.05 (s, 2H, COCH₂Cl), 3.60 (q, J = 6.9 Hz, 2H, ArCH₂CH₂ ), 2.85 (t, J = 6.9 Hz, 2H, ArCH₂ CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.8 (C=O), 138.5 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 126.8 (Ar-CH), 42.8 (COCH₂Cl), 41.0 (ArCH₂C H₂), 35.5 (ArC H₂CH₂) |

| IR (KBr, cm⁻¹) | 3285 (N-H stretch), 3060, 3030 (C-H aromatic stretch), 2930, 2860 (C-H aliphatic stretch), 1645 (C=O amide I), 1550 (N-H bend, amide II), 750, 700 (C-H aromatic bend) |

| Mass Spectrum (EI) | m/z (%): 197 (M⁺, 20), 105 (100), 91 (45), 77 (30) |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phenethylamine is a corrosive and toxic amine. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

The reaction with chloroacetyl chloride is exothermic. Proper temperature control is crucial to avoid side reactions.

-

The workup involves the use of acid and base. Handle these solutions with care.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures and consult relevant safety data sheets (SDS) for all chemicals used.

References

An In-depth Technical Guide to 2-Chloro-N-phenethylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-N-phenethylacetamide, a valuable intermediate in organic synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Structure

This compound is a secondary amide derivative characterized by a phenethyl group attached to the nitrogen atom of a chloroacetamide moiety.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide[1] |

| CAS Number | 13156-95-1[1][2] |

| Molecular Formula | C₁₀H₁₂ClNO[1] |

| SMILES String | C1=CC=C(C=C1)CCNC(=O)CCl[3][4] |

| InChI Key | LNWWGHNQLOXRTF-UHFFFAOYSA-N[3] |

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data for closely related compounds is available, certain properties for the target compound are predicted values.

| Property | Value | Source |

| Molecular Weight | 197.66 g/mol | [1] |

| Melting Point | Not available (For 2-Chloro-N-phenylacetamide: 136-139 °C) | [5][6] |

| Boiling Point (Predicted) | 340.0 ± 25.0 °C | [6] |

| Density (Predicted) | 1.266 ± 0.06 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| XLogP3 | 2.1 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the acylation of phenethylamine with chloroacetyl chloride. This is a well-established method for amide bond formation, often referred to as the Schotten-Baumann reaction.[3]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Phenethylamine

-

Chloroacetyl chloride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous sodium sulfate

-

Deionized water

-

Ethanol and Hexane for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the phenyl group, the two methylene groups of the phenethyl moiety, and the methylene group adjacent to the chlorine atom.

-

¹³C NMR will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹).

-

An N-H stretching band for the secondary amide should be observable (around 3300 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

-

Biological and Chemical Reactivity

While specific signaling pathways involving this compound are not extensively documented, compounds containing the chloroacetamide functional group are known to be reactive alkylating agents. This reactivity makes them useful intermediates in the synthesis of more complex molecules. For instance, this compound is used as a reagent in the synthesis of Praziquantel.[7] The biological activity of various chloroacetamide derivatives has been explored, with some exhibiting antimicrobial properties. The presence of the chlorine atom is often crucial for this activity.

References

- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13156-95-1 [chemicalbook.com]

- 3. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. PubChemLite - 2-chloro-n-phenethyl-acetamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 6. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to 2-Chloro-N-phenethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Chloro-N-phenethylacetamide, a key chemical intermediate in the synthesis of the anthelmintic drug Praziquantel. This document consolidates essential chemical identifiers, toxicological data, and a comprehensive experimental protocol for its synthesis. Furthermore, it explores potential biological activities and hypothetical signaling pathways based on related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a synthetic amide that has garnered significant interest as a precursor in pharmaceutical manufacturing.

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide | |

| CAS Number | 13156-95-1 | |

| Molecular Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol |

Toxicological Data

Limited toxicological data is available for this compound. The acute toxicity has been determined in a murine model.

| Parameter | Species | Route of Exposure | Value |

| LD₅₀ | Mouse | Intraperitoneal | 600 mg/kg |

Synthesis of this compound

The primary utility of this compound lies in its role as a key intermediate in the synthesis of Praziquantel. Several methods for its preparation have been documented, with a common approach involving the acylation of phenethylamine.

Experimental Protocol: Synthesis via Acylation of Phenethylamine

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Phenethylamine

-

Chloroacetyl chloride

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Toluene or Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.0 equivalent) and a base such as sodium carbonate (1.1 equivalents) or triethylamine (1.2 equivalents) in a suitable solvent like toluene or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: While maintaining the temperature between 0-5 °C, add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Work-up:

-

Quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

-

Synthesis Workflow

Potential Biological Activities and Signaling Pathways

While primarily known as a synthetic intermediate, some reports suggest potential biological activities for this compound and related compounds, including anorectic and hepatoprotective effects. However, detailed quantitative data and established mechanisms of action for this specific compound are lacking in the current scientific literature.

Hypothetical Anorectic Signaling Pathway

Some N-acyl ethanolamines, which share structural similarities with this compound, have been shown to exert anorectic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). Based on this, a hypothetical signaling pathway for the potential anorectic activity of this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this specific compound.

Potential Hepatoprotective Effects

The hepatoprotective properties of certain compounds are often attributed to their ability to mitigate oxidative stress. This can involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense mechanisms. While not directly demonstrated for this compound, a potential mechanism could involve the modulation of cellular redox balance.

Conclusion

This compound is a compound of significant interest due to its crucial role in the synthesis of Praziquantel. This guide has provided essential information regarding its chemical identity, toxicological profile, and a detailed synthetic protocol. While preliminary indications of biological activity exist, further research is required to elucidate the specific mechanisms and quantitative effects of this molecule. The hypothetical signaling pathways presented herein offer a framework for future investigations into the potential therapeutic applications of this compound and its derivatives.

molecular weight and formula of 2-Chloro-N-phenethylacetamide

This document provides core technical specifications for 2-Chloro-N-phenethylacetamide, intended for researchers, scientists, and professionals in drug development. The data herein is compiled from established chemical databases.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for experimental design, analytical method development, and interpretation of research outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | PubChem[1][2], Chemchart[3] |

| Molecular Weight | 197.66 g/mol | PubChem[1][2] |

| Alternate Molecular Weight | 197.665 g/mol | Chemchart[3] |

| IUPAC Name | 2-chloro-N-(2-phenylethyl)acetamide | PubChem[1] |

| CAS Number | 13156-95-1 | PubChem[1] |

Chemical Structure

To visualize the atomic arrangement and bonding of this compound, a logical diagram of its constituent parts is provided below.

References

- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Evolving Landscape of 2-Chloro-N-phenethylacetamide Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the burgeoning field of 2-Chloro-N-phenethylacetamide derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their potential biological activities. This whitepaper consolidates current research on the anticancer, anti-inflammatory, antimicrobial, and potential anticonvulsant properties of these compounds, presenting a valuable resource for the scientific community.

The guide meticulously summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways, aiming to accelerate further research and development in this promising area of medicinal chemistry.

Introduction

This compound and its derivatives represent a class of organic compounds with a versatile chemical scaffold that has demonstrated a wide spectrum of biological activities. The presence of a reactive chloroacetyl group and a phenethyl moiety allows for diverse structural modifications, leading to compounds with potentially enhanced therapeutic properties. This guide explores the current understanding of these derivatives in several key therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the acylation of phenethylamine or its substituted analogues with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis

A solution of the appropriately substituted phenethylamine (1 equivalent) in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, is cooled in an ice bath. A base, for example triethylamine (1.1 equivalents), is added to the solution. Chloroacetyl chloride (1.1 equivalents) is then added dropwise with continuous stirring. The reaction mixture is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.[1]

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 | [2] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80 | [2] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | [2] |

| Phenylacetamide derivative 3d | MDA-MB-468 (breast cancer) | 0.6 ± 0.08 | [3] |

| Phenylacetamide derivative 3d | PC-12 (pheochromocytoma) | 0.6 ± 0.08 | [3] |

| Phenylacetamide derivative 3c | MCF-7 (breast cancer) | 0.7 ± 0.08 | [3] |

| Phenylacetamide derivative 3d | MCF-7 (breast cancer) | 0.7 ± 0.4 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[4][5][6][7]

Signaling Pathway: Induction of Apoptosis

Studies suggest that phenylacetamide derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis.[3][8]

References

- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice | MDPI [mdpi.com]

- 8. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2-Chloro-N-phenethylacetamide as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, 2-chloro-N-phenethylacetamide stands out as a highly versatile and valuable scaffold. Its unique structural features, comprising a reactive chloromethyl group, a stable amide linkage, and a phenethyl moiety, provide a trifecta of opportunities for chemical modification and elaboration. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its synthesis, its application in the development of bioactive compounds—particularly those targeting the central nervous system (CNS)—and the experimental protocols to evaluate their therapeutic potential.

Synthesis of this compound: A Fundamental Reaction

The most common and straightforward synthesis of this compound involves the acylation of phenethylamine with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenethylamine

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), diethyl ether, or a biphasic system with water)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization setup)

Procedure:

-

Dissolve phenethylamine (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

If using a non-aqueous base like triethylamine, add it to the solution (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

Application in the Synthesis of Bioactive Molecules

The reactivity of the α-chloro group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and heterocyclic systems, leading to the generation of diverse chemical libraries for drug discovery. A prominent application is in the synthesis of compounds with CNS activity, including anticonvulsant, analgesic, anxiolytic, and neuroprotective agents.

Anticonvulsant Derivatives

Derivatives of N-phenylacetamide have shown promise as anticonvulsant agents.[3] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[4][5]

| Compound ID | Modification on this compound Core | Animal Model | Test | ED50 (mg/kg) | Reference |

| A | Replacement of chloro with 1,2,4-triazole and N-phenyl group with α-naphthyl | Mouse | MES | 64.9 | [4] |

| B | α-substituted N-benzylamide of γ-hydroxybutyric acid | Mouse | MES | 54.0 | [5] |

| C | N-(2-hydroxyethyl)stearamide analog | Mouse | MES | 20.5 | [6] |

MES: Maximal Electroshock Test

Analgesic Derivatives

The N-phenethylacetamide scaffold is also found in molecules with analgesic properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.

| Compound ID | Modification | Animal Model | Test | Dose (mg/kg) | Reaction Time (sec) ± SEM (at 60 min) | Reference |

| Control | Vehicle | Rat | Hot Plate | - | 7.25 ± 0.25 | [1] |

| Diclofenac Sodium | Standard Drug | Rat | Hot Plate | 50 | 11.25 ± 0.31 | [1] |

| AKM-2 | 2-chloro-N,N-diphenylacetamide derivative | Rat | Hot Plate | 200 | 11.32 ± 0.34 | [1] |

Anxiolytic and Neuroprotective Derivatives

The versatility of the this compound building block extends to the synthesis of compounds with potential anxiolytic and neuroprotective effects. These are often evaluated in preclinical models that assess anxiety-like behaviors or neuronal cell viability.[7][8]

Experimental Protocols for Biological Evaluation

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][10][11]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer with corneal electrodes

-

Test compound, vehicle, and positive control (e.g., phenytoin)

-

Saline solution (0.9% NaCl)

Procedure:

-

Administer the test compound, vehicle, or positive control to groups of mice via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, place the saline-soaked corneal electrodes on the corneas of a mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is considered protection.

-

Calculate the percentage of protected animals in each group to determine the anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) can be calculated from a dose-response curve.

Hot Plate Test for Analgesic Activity

This method is used to evaluate the central analgesic activity of compounds.[1][12][13]

Materials:

-

Male Wistar rats (150-200 g)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Plexiglass cylinder to confine the animal on the hot plate

-

Test compound, vehicle, and positive control (e.g., morphine)

Procedure:

-

Record the baseline latency by placing each rat on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control to groups of rats.

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the reaction latency.

-

An increase in the reaction latency compared to the baseline and the vehicle group indicates an analgesic effect.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[1][14][15]

Materials:

-

Male mice (20-30 g)

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software or manual observation

Procedure:

-

Administer the test compound, vehicle, or a standard anxiolytic (e.g., diazepam) to groups of mice.

-

After a set pre-treatment time, place a mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Neuroprotection Assay using SH-SY5Y Cells

This in vitro assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.[9][10][12]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates and a microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).

-

Incubate for a further 24 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only treated cells indicates a neuroprotective effect.

Visualizing Pathways and Processes

Signaling Pathways in Anticonvulsant Action

The following diagram illustrates the two primary mechanisms of action for many anticonvulsant drugs, which are potential targets for derivatives of this compound.

Experimental Workflow: From Synthesis to In Vivo Testing

This diagram outlines a typical workflow for the discovery and initial evaluation of a new bioactive compound derived from this compound.

Logical Relationships: Structure-Activity Relationship (SAR)

This diagram illustrates a simplified logical relationship for SAR studies, showing how modifications to the core scaffold can influence biological activity.

Conclusion

This compound is a foundational building block in medicinal chemistry, offering a straightforward entry point for the synthesis of a vast array of potentially therapeutic compounds. Its utility is particularly evident in the development of novel CNS agents. By leveraging the reactivity of its chloroacetyl group, chemists can readily introduce diverse functionalities, leading to compounds with anticonvulsant, analgesic, anxiolytic, and neuroprotective properties. The experimental protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this versatile scaffold in their drug discovery endeavors. The continued exploration of derivatives based on this core structure holds significant promise for the future of neuropharmacology.

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. 3.5. Neuroprotective Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Chloro-N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenethylacetamide is a chemical compound belonging to the class of alpha-haloacetamides. This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, ranging from analgesic and anti-inflammatory to antimicrobial properties. This technical guide provides an in-depth review of the current research on this compound and related compounds, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates the proposed mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction. This involves the acylation of phenethylamine with chloroacetyl chloride.[1] Alternative methods such as Friedel-Crafts alkylation have also been reported.[1]

Detailed Synthetic Protocol:

A typical laboratory-scale synthesis involves the dropwise addition of chloroacetyl chloride to a cooled solution of phenethylamine, often in the presence of a base like triethylamine or in a biphasic system with an aqueous base to neutralize the hydrogen chloride byproduct.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or extraction, followed by washing and recrystallization to yield the purified this compound.[2]

Biological Activities and Quantitative Data

Research has primarily focused on the analgesic and antimicrobial activities of this compound and its derivatives.

Analgesic Activity

While specific quantitative data for the parent compound is limited in the reviewed literature, studies on closely related 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic potential. The hot plate test is a common in vivo model used to evaluate centrally acting analgesics.

Table 1: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives [3]

| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (0 min) | Mean Reaction Time (seconds) ± SEM (60 min) |

| Control (10% Tween 20) | - | 7.25 ± 0.25 | - |

| Diclofenac Sodium | 50 | 7.30 ± 0.27 | - |

| AKM-1 | 200 | 7.28 ± 0.26 | - |

| AKM-2 | 200 | 7.32 ± 0.29 | - |

| AKM-3 | 200 | 7.30 ± 0.28 | - |

Data from a study on 2-chloro-N,N-diphenylacetamide derivatives, not this compound.

Antimicrobial Activity

Various N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) are key quantitative measures of antimicrobial efficacy.

Table 2: Antimicrobial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against Klebsiella pneumoniae [4]

| Strain | MIC (µg/mL) |

| K. pneumoniae (Clinical Isolates) | 512 |

Table 3: Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus [5]

| Strain | MIC (µg/mL) | MFC (µg/mL) |

| Aspergillus flavus (Various Strains) | 16 - 256 | 32 - 512 |

Experimental Protocols

Hot Plate Test for Analgesic Activity

This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response in animals.[3]

Procedure:

-

Apparatus: A hot plate apparatus with a precisely controlled surface temperature is used.

-

Animals: Mice or rats are typically used.

-

Acclimatization: Animals are allowed to acclimate to the testing environment before the experiment.

-

Baseline Measurement: The initial reaction time of each animal to the heated surface (e.g., licking paws, jumping) is recorded.

-

Compound Administration: The test compound (e.g., a derivative of this compound) or a control is administered, typically via intraperitoneal injection.

-

Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90 minutes), the reaction time of each animal on the hot plate is measured again.

-

Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

Procedure:

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mechanisms of Action and Signaling Pathways

Analgesic Activity: Cyclooxygenase (COX) Inhibition

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Docking studies with 2-chloro-N,N-diphenylacetamide derivatives suggest a similar mechanism of action.[8]

Caption: Proposed mechanism of analgesic action via inhibition of the cyclooxygenase pathway.

Antifungal Activity: Ergosterol Binding and DNA Synthesis Inhibition

The antifungal mechanism of 2-chloro-N-phenylacetamide is proposed to involve binding to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption. Additionally, it may inhibit DNA synthesis.[5]

Caption: Proposed antifungal mechanism of action of 2-chloro-N-phenylacetamide.

Antibacterial Activity: Potential Inhibition of Penicillin-Binding Proteins

The antibacterial action of some acetamide derivatives is suggested to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[4]

Caption: Putative antibacterial mechanism involving the inhibition of penicillin-binding proteins.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. While quantitative data on the parent compound is still emerging, research on its derivatives has demonstrated significant analgesic and antimicrobial potential. The proposed mechanisms of action, including COX inhibition for analgesia and targeting of the cell membrane and essential enzymes for antimicrobial effects, provide a solid foundation for further investigation and optimization. This technical guide serves as a comprehensive resource to aid researchers in the continued exploration and development of this compound-based therapeutics.

References

- 1. This compound (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

Safety and Handling Precautions for 2-Chloro-N-phenethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-N-phenethylacetamide (CAS RN: 13156-95-1). The information is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| CAS Number | 13156-95-1 | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | 67-70°C | [2] |

| Boiling Point | 379°C | [2] |

| Density | 1.145 g/cm³ | [2] |

| Flash Point | 183°C | [2] |

| pKa | 13.94 ± 0.46 (Predicted) | [2] |

Toxicological Data

The toxicological profile of this compound indicates that it is a hazardous substance. A summary of the available acute toxicity data is provided in Table 2.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Rodent - mouse | 600 mg/kg | Details of toxic effects not reported other than lethal dose value. |

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification, along with the corresponding hazard statements, is detailed in Table 3.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 3 | H301: Toxic if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1][3] |

GHS Label Elements:

-

Pictograms:

-

Skull and crossbones (for Acute Toxicity)

-

Exclamation mark (for Skin/Eye Irritation and Respiratory Irritation)

-

-

Signal Word: Danger[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key stages of safe handling, from receipt of the chemical to its final disposal.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated.[3]

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Eyewash stations and safety showers must be readily available.

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3] Store refrigerated.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Protocols for Toxicity Testing (Generalized)

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

-

Principle: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The goal is to estimate the LD50 and its confidence interval.

-

Methodology:

-

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dosing Procedure: The test starts with a dose estimated to be just below the expected LD50. If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology:

-

Animals: Albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A small amount of the test substance (0.5 g for a solid) is applied to a small area of skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.

-

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

-

Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Methodology:

-

Animals: Albino rabbits are generally used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.

-

Conclusion

This compound is a hazardous chemical that requires careful handling to minimize the risk of exposure. Researchers and laboratory personnel must be fully aware of its toxicological properties and adhere to the safety precautions outlined in this guide. The use of appropriate engineering controls, personal protective equipment, and proper disposal methods is essential for ensuring a safe working environment. In the absence of detailed published toxicological studies, a cautious approach based on its GHS classification is strongly recommended.

References

An In-depth Technical Guide to the Electrophilic Reactivity of the Alpha-Chloro Position

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-chloro position adjacent to a carbonyl group or other electron-withdrawing functionalities exhibits significant electrophilic reactivity, rendering it a key synthon in organic chemistry and a crucial reactive center in the design of targeted covalent inhibitors. This guide provides a comprehensive technical overview of the principles governing the reactivity of this position, including detailed reaction mechanisms, influencing factors, and its application in drug development. Quantitative data on reaction yields are presented, alongside detailed experimental protocols for the synthesis of α-chloro compounds. Furthermore, key biological signaling pathways where α-chloro electrophiles play a critical role as inhibitors are visualized, offering insights for the design of novel therapeutic agents.

Core Principles of Electrophilic Reactivity at the Alpha-Chloro Position

The carbon atom at the alpha-position to an electron-withdrawing group, such as a carbonyl, amide, or sulfoxide, becomes electrophilic when substituted with a chlorine atom. This electrophilicity arises from the inductive effect of the adjacent electron-withdrawing group, which polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. The primary mechanism by which these compounds react is through a bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Reaction Mechanism

The SN2 reaction at the alpha-chloro position is a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside of the carbon-chlorine bond. This backside attack leads to an inversion of stereochemistry at the alpha-carbon. The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.

Factors that influence the rate of the SN2 reaction include:

-

Steric Hindrance: Increased steric bulk around the alpha-carbon hinders the approach of the nucleophile, slowing down the reaction rate.

-

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles favor the SN2 reaction.

-

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.

-

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

Neighboring Group Participation

In certain cases, the reactivity of the alpha-chloro position can be significantly enhanced by the presence of a neighboring group with lone pair electrons, such as a sulfur atom in an α-chloro thioether. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, involves the intramolecular attack of the neighboring group to displace the chloride ion, forming a cyclic intermediate (e.g., a thiiranium ion). This intermediate is then opened by an external nucleophile. NGP often leads to a retention of stereochemistry and a significant rate enhancement compared to a standard SN2 reaction. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl due to the participation of the neighboring sulfur atom.[1]

Synthesis of Alpha-Chloro Carbonyl Compounds

The preparation of α-chloro ketones and amides is a fundamental transformation in organic synthesis. Several methods have been developed, with the choice of reagent often depending on the desired regioselectivity and the substrate's functional group tolerance.

Alpha-Chlorination of Ketones

A common method for the α-chlorination of ketones involves the use of a chlorinating agent in the presence of a catalyst.

Table 1: Yields of α-Chlorination of Various Ketones [2]

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetophenone | α-Chloroacetophenone | 85 |

| 2 | Cyclohexanone | 2-Chlorocyclohexanone | 80 |

| 3 | Cyclopentanone | 2-Chlorocyclopentanone | 78 |

| 4 | Cyclohex-2-en-1-one | 2-Chlorocyclohex-2-en-1-one | 75 |

| 5 | 2-Acetyl-naphthalene | 2-(Chloroacetyl)naphthalene | 82 |

| 6 | Indanone | 2-Chloroindanone | 88 |

| 7 | α-Tetralone | 2-Chloro-α-tetralone | 86 |

Synthesis of Alpha-Chloroamides

α-Chloroamides are valuable intermediates and can be synthesized through the reaction of an amine with chloroacetyl chloride.

Experimental Protocols

General Procedure for α-Chlorination of Ketones using Acetyl Chloride and Ceric Ammonium Nitrate (CAN)[2]

A solution of the ketone (1 mmol) in acetonitrile (10 mL) is treated with acetyl chloride (1.2 mmol) and a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol). The reaction mixture is stirred at room temperature for 4-7 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding α-chloro ketone.

General Procedure for the Synthesis of α-Chloroamides

To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine, 1.1 equiv) at 0 °C. Chloroacetyl chloride (1.1 equiv) is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-chloroamide, which can be further purified by recrystallization or column chromatography.

Visualization of Reaction Mechanisms and Signaling Pathways

SN2 Reaction at the Alpha-Chloro Position

The following diagram illustrates the concerted backside attack of a nucleophile on an α-chloro ketone.

Caption: SN2 reaction mechanism at an alpha-chloro ketone.

Neighboring Group Participation by Sulfur

The participation of a neighboring sulfur atom in the displacement of a chloride ion is depicted below.

Caption: Neighboring group participation by a sulfur atom.

Application in Drug Development: Covalent Inhibitors

The electrophilic nature of the alpha-chloro position makes it an ideal "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic residue, often a cysteine or serine, in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases.

Inhibition of Cysteine Proteases

α-Chloroacetamides are effective irreversible inhibitors of cysteine proteases.[3] The sulfur atom of the active site cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the α-chloroacetamide, displacing the chloride ion, and forming a stable thioether linkage.

Role in Signaling Pathways: RIPK1-Mediated Necroptosis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death.[4][5] The kinase activity of RIPK1 is crucial for the initiation of the necroptotic signaling cascade. Small molecule inhibitors targeting the kinase domain of RIPK1 have shown therapeutic potential in inflammatory diseases.[6][7] While not exclusively α-chloro compounds, the principles of covalent inhibition are being explored for developing potent and selective RIPK1 inhibitors. An α-chloro ketone warhead could be incorporated into a RIPK1 inhibitor scaffold to target a nucleophilic residue in the ATP-binding pocket.

The following diagram illustrates a simplified signaling pathway for TNF-induced necroptosis mediated by RIPK1.

Caption: Simplified TNF-induced RIPK1-mediated necroptosis pathway.

Conclusion

The electrophilic reactivity of the alpha-chloro position provides a versatile tool for organic synthesis and a powerful strategy for the design of targeted covalent inhibitors. A thorough understanding of the underlying reaction mechanisms, including SN2 and neighboring group participation, is essential for predicting and controlling the outcomes of reactions involving these functionalities. The application of α-chloro electrophilic warheads in drug discovery, particularly in the development of protease inhibitors, highlights the significance of this chemical motif in addressing various diseases. Future research in this area will likely focus on the development of more selective and potent covalent inhibitors and the exploration of their therapeutic potential in a wider range of biological pathways.

References

- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-N-phenethylacetamide as a versatile electrophile in nucleophilic substitution reactions. This compound serves as a valuable building block for the synthesis of a variety of N-phenethylacetamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies and provide a foundation for further synthetic exploration.

Introduction

This compound is a bifunctional molecule featuring a reactive C-Cl bond, making the alpha-carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of diverse functional groups through substitution of the chlorine atom. The phenethyl group provides a scaffold that is present in numerous biologically active compounds, making the products of these reactions attractive for screening in drug development programs. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from representative nucleophilic substitution reactions using this compound and its analogs. These examples highlight the variety of nucleophiles, solvents, bases, and reaction conditions that can be employed.

Table 1: Nucleophilic Substitution with Amine Nucleophiles

| Electrophile (Eq.) | Nucleophile (Eq.) | Base (Eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide (1.0) | m-Aminobenzamide (0.7) | Calcium Carbonate (1.8) | DMF | 60 | 4 | 2-(3-Carbamoyl-phenylamino)-N-(3,4-dimethoxyphenethyl)acetamide | Not Specified | [1] |

| 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide (1.0) | 2-Amino-4-chlorobenzamide (0.8) | Magnesium Oxide (1.1) | DMF | 90-100 | 4.5 | 2-(2-Carbamoyl-5-chloro-phenylamino)-N-(3,4-dimethoxyphenethyl)acetamide | Not Specified | [1] |

| N-(2-phenyl)ethyl-2-chloroacetamide (1.0) | Aminoacetaldehyde dimethyl acetal (1.4) | Sodium Carbonate (0.75) | MIBK/Water | 90 | 5 | N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride | 69.7 | [2] |

Note: In some reactions, sodium iodide is added as a catalyst to facilitate the substitution by in-situ formation of the more reactive iodo-acetamide intermediate.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile

This protocol is a generalized procedure based on the reaction of 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide with an amino-benzamide derivative.[1]

Materials:

-

This compound derivative

-

Amine nucleophile

-

Base (e.g., Calcium Carbonate, Magnesium Oxide)

-

Sodium Iodide (optional, as catalyst)

-

Dimethylformamide (DMF)

-

Chloroform

-

10% Hydrochloric acid

-

5% aqueous Sodium Carbonate solution

-

5% aqueous Sodium Sulfite solution

-

Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a round-bottom flask, add the this compound derivative, the amine nucleophile, the base, and sodium iodide (if used) in dimethylformamide.

-

Stir the mixture at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 4-5 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the residue, add chloroform and water to perform an extraction.

-

Separate the organic layer and wash sequentially with 10% hydrochloric acid, water, 5% aqueous sodium carbonate solution, 5% aqueous sodium sulfite solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a reaction under phase-transfer conditions, which can be advantageous when dealing with reactants with different solubilities.[2]

Materials:

-

N-(2-phenyl)ethyl-2-chloroacetamide

-

Nucleophile (e.g., Aminoacetaldehyde dimethyl acetal)

-

Base (e.g., Sodium Carbonate)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium chloride)

-

Organic solvent (e.g., Methyl isobutyl ketone - MIBK)

-

Water

-

Dichloromethane

-

Dry Hydrogen Chloride gas

Procedure:

-

In a reaction vessel, combine the N-(2-phenyl)ethyl-2-aminoacetamide (formed in situ or pre-synthesized), sodium carbonate, and tetrabutylammonium chloride in a mixture of methyl isobutyl ketone and water.

-

Heat the mixture to 90°C.

-

Add the chloro-reagent (in this example, chloroacetaldehyde dimethyl ether, which is analogous to using this compound with an amine) dropwise as a solution in methyl isobutyl ketone.

-

Maintain the reaction at 90°C for 5 hours.

-

After cooling to room temperature, separate the aqueous layer.

-

Wash the organic layer with water.

-

Evaporate the organic solvent to dryness to obtain the crude product.

-

For salt formation, dissolve the crude product in dichloromethane and bubble dry hydrogen chloride gas through the solution at 0-5°C until the pH is 1-2.

-

Filter the resulting precipitate, wash with a small amount of cold dichloromethane, and dry to obtain the final product.

Visualizations

Caption: General workflow for amine nucleophilic substitution.

Caption: The Sɴ2 mechanism of the substitution reaction.

References

Application of 2-Chloro-N-phenethylacetamide in Heterocyclic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenethylacetamide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, incorporating a reactive chloroacetamide moiety and a phenethyl group, allows for diverse cyclization strategies, making it a key precursor in the construction of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds, including isoquinolines, thieno[2,3-b]pyridines, and benzodiazepines.

Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are core structures in many natural products and pharmacologically active molecules.[1][2][3] this compound, as a β-arylethylamide, is an ideal substrate for this intramolecular electrophilic aromatic substitution reaction.[1][3] The reaction typically involves cyclization promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3]

Application Note:

The Bischler-Napieralski reaction of this compound leads to the formation of 1-(chloromethyl)-3,4-dihydroisoquinoline. The presence of the chloromethyl group at the 1-position provides a reactive handle for further functionalization, enabling the synthesis of a wide array of substituted isoquinoline derivatives. The reaction is particularly effective with electron-rich aromatic rings, although it can be achieved with unsubstituted phenyl groups under appropriate conditions.[2]

Reaction Scheme:

Caption: General scheme for the Bischler-Napieralski reaction of this compound.

Experimental Protocol: Synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (reflux setup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-